exo-Norborneol

Cytochrome P-450 Enzymatic Hydroxylation Mechanistic Probes

Select exo-norborneol (CAS 29583-34-4)—not the endo isomer or undefined mixtures—to ensure reproducible stereochemical outcomes. The rigid bicyclo[2.2.1]heptane framework directs asymmetric transformations predictably. With a documented 3.4:1 exo:endo enzymatic oxidation ratio and a 4-fold faster acetylation rate, this conformationally constrained building block is essential for reliable P-450 mechanistic probes, chiral ligand synthesis, and analytical reference standards (distinct rotational constants & NMR shifts). Available at >98% purity from major manufacturers.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 29583-34-4
Cat. No. B3257834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-Norborneol
CAS29583-34-4
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2O
InChIInChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m0/s1
InChIKeyZQTYQMYDIHMKQB-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





exo-Norborneol (CAS 29583-34-4): A Stereochemically Defined Bicyclic Scaffold for Asymmetric Synthesis and Mechanistic Studies


exo-Norborneol (CAS 29583-34-4; also known as exo-2-norbornanol) is a secondary alcohol featuring the rigid bicyclo[2.2.1]heptane (norbornane) skeleton. Its molecular formula is C7H12O, with a molecular weight of 112.17 g/mol. The compound is characterized by a melting point of 124-126°C and a boiling point of 176-177°C at standard pressure [1]. Commercially available at purities typically ranging from 95% to 98%, exo-norborneol serves as a versatile chiral building block in organic synthesis, owing to its conformationally constrained framework and the well-defined stereochemical orientation of its hydroxyl group [2].

Why the Endo/Exo Distinction in Norborneol Is Not a Minor Detail for Research and Procurement


The bicyclo[2.2.1]heptane framework imposes severe conformational constraints that amplify the stereochemical consequences of the hydroxyl group's orientation. exo-Norborneol and its diastereomer, endo-norborneol, exhibit markedly different physical properties, reactivity profiles, and biological interactions. Simple substitution of one isomer for the other, or the use of an undefined mixture, can lead to irreproducible results in stereoselective synthesis, misinterpretation of enzymatic mechanisms, or failure in analytical method development. The data presented below quantify these differences, demonstrating why specifying the exact exo-isomer is critical for achieving consistent and predictable outcomes in research and industrial applications.

Quantitative Differentiation of exo-Norborneol from Its Closest Analogs: A Comparative Evidence Guide for Scientific Selection


Enzymatic Oxidation by Cytochrome P-450: exo-Norborneol Formation is Favored by a 3.4:1 Ratio

In a reconstituted liver microsomal cytochrome P-450 system, the oxidation of norbornane yields exo-2-norborneol and endo-2-norborneol in a ratio of 3.4:1, demonstrating a strong stereochemical preference for exo product formation [1]. Further investigation using a deuterated substrate (exo,exo,exo,exo-2,3,5,6-tetradeuteronorbornane) revealed a dramatic isotope effect (kH/kD = 11.5±1) and significant epimerization during hydroxylation [1].

Cytochrome P-450 Enzymatic Hydroxylation Mechanistic Probes Isotope Effects

Gas-Phase Acetylation Kinetics: exo-Norborneol Reacts 4-Fold Faster than the endo Isomer

Using ion cyclotron resonance (ICR) spectrometry, the acetylation rates of exo- and endo-norborneol by the m/e 129 ion (derived from biacetyl) were directly compared. The exo isomer was found to react at a rate four times greater than the endo isomer [1]. This difference is attributed to steric hindrance impeding the approach of the bulky acetylating agent to the hydroxyl group in the endo configuration.

Ion Cyclotron Resonance Gas-Phase Ion Chemistry Stereochemical Analysis Mass Spectrometry

Microwave Spectroscopy Reveals Distinct Conformational and Electronic Landscapes

High-resolution microwave spectroscopy over the 8-40 GHz range definitively established that exo- and endo-norborneol each exist as a single, unique conformer in the gas phase, with significantly different rotational constants and dipole moments [1]. For exo-norborneol, the rotational constants are A = 3605.9374(9) MHz, B = 1935.4207(8) MHz, and C = 1752.3947(8) MHz, and the total dipole moment is μ = 1.36(9) D. In contrast, endo-norborneol exhibits A = 3151.4865(15) MHz, B = 2095.2483(24) MHz, and C = 1914.7057(25) MHz [1].

Microwave Spectroscopy Rotational Spectroscopy Molecular Conformation Dipole Moment

Nucleophilic Substitution in the Gas Phase: exo-Norborneol Follows a Distinct SNi Mechanism

Under ammonia chemical ionization conditions, the gas-phase nucleophilic substitution behavior of exo- and endo-norborneol is fundamentally different. For the isomeric norborneols, an SNi mechanism occurs specifically, while for the corresponding acetates and benzoates, the exo-derivative follows an SNi pathway, whereas the endo-derivative proceeds via an SN2 pathway [1]. This mechanistic divergence is a direct consequence of steric hindrance from the endo-hydrogen at C(6) and anchimeric assistance in the exo configuration [1].

Gas-Phase Ion Chemistry Nucleophilic Substitution Mass Spectrometry Stereochemistry

NMR Chemical Shifts: A Definitive Tool for exo/endo Differentiation

Early foundational work established that 1H NMR spectroscopy can unambiguously differentiate endo- and exo-norbornyl derivatives based on characteristic chemical shift patterns [1]. The rigid norbornane skeleton imparts distinct magnetic environments for protons depending on their stereochemical relationship to the hydroxyl group, providing a robust and routine method for isomer identification and purity assessment.

NMR Spectroscopy Stereochemical Analysis Chemical Shift Norbornyl Derivatives

Distinct Mass Spectral Fragmentation Pathways for exo- and endo-Norborneol

Detailed analysis of electron ionization mass spectra, supported by deuterium labeling studies, reveals that exo- and endo-norborneol share common fragmentation pathways but exhibit differences in the processes of water loss from the molecular ion [1]. Specifically, the loss of water involves two distinct processes, one that includes and one that excludes the hydroxyl hydrogen atom, and the relative contributions of these processes differ between the isomers, reflecting their unique stereoelectronic environments [1].

Mass Spectrometry Fragmentation Mechanisms Deuterium Labeling Stereochemical Analysis

Where exo-Norborneol (CAS 29583-34-4) Provides Definitive Scientific or Industrial Value


Asymmetric Synthesis and Chiral Building Block Applications

exo-Norborneol's rigid bicyclic framework and well-defined stereochemistry make it an ideal scaffold for constructing complex chiral molecules. Its use as a building block in asymmetric synthesis is well-documented, where the exo-configuration directs the stereochemical outcome of subsequent transformations [1]. The quantitative preference for the exo isomer in enzymatic oxidations (3.4:1 exo:endo ratio) [2] underscores the importance of selecting the correct stereoisomer for studies involving biocatalysis or for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Mechanistic Probe in Cytochrome P-450 and Enzymology Research

The pronounced stereoselectivity of cytochrome P-450 enzymes for exo-norborneol formation (3.4:1 over the endo isomer) [2] establishes this compound as a powerful mechanistic probe. Researchers investigating the active site architecture, substrate orientation, and hydrogen abstraction mechanisms of P-450 enzymes can rely on exo-norborneol as a well-characterized substrate that yields predictable and interpretable product ratios. The large kinetic isotope effect (kH/kD = 11.5±1) observed during its formation further enhances its utility for studying reaction coordinate details.

Analytical Standard for Chromatographic and Spectroscopic Method Development

The distinct spectroscopic fingerprints of exo-norborneol, including its unique rotational constants from microwave spectroscopy [3], its 4-fold faster acetylation rate in ICR spectrometry [4], and its characteristic NMR shifts [5], make it an ideal reference standard for developing and validating analytical methods. In gas chromatography, mass spectrometry, and NMR spectroscopy, exo-norborneol can serve as a calibration marker for identifying and quantifying norbornyl derivatives in complex mixtures, ensuring method accuracy and reproducibility.

Gas-Phase Ion Chemistry and Mass Spectrometry Calibration

The well-defined and stereospecific behavior of exo-norborneol in gas-phase ion-molecule reactions—including its distinct SNi mechanism in ammonia CI [6] and its 4-fold reactivity difference in acetylation [4]—positions it as a valuable calibration compound and mechanistic probe in mass spectrometry. It can be used to benchmark instrument performance, study ion-molecule reaction dynamics, and develop new chemical ionization strategies for structural analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for exo-Norborneol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.